molecular formula C27H21N3O3S B2646008 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922671-79-2

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2646008
CAS No.: 922671-79-2
M. Wt: 467.54
InChI Key: OUNWZXCCEDCMEP-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a methoxy-substituted benzothiazole core, a phenoxy group at the 2-position of the benzamide moiety, and a pyridin-2-ylmethyl substituent on the amide nitrogen. This structure combines multiple pharmacophoric elements, including aromatic heterocycles and hydrogen-bond acceptors, which are critical for interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S/c1-32-21-14-15-23-25(17-21)34-27(29-23)30(18-19-9-7-8-16-28-19)26(31)22-12-5-6-13-24(22)33-20-10-3-2-4-11-20/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNWZXCCEDCMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-methoxybenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Synthesis of 2-phenoxybenzoic acid: This involves the nucleophilic substitution of phenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the 6-methoxybenzo[d]thiazole with 2-phenoxybenzoic acid and pyridin-2-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Palladium on carbon, DMAP.

Major Products

    Oxidation Products: Hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Structural Variations and Substituent Effects

Compound Name Core Structure Substituents/R-Groups Key Properties/Applications Reference
Target Compound Benzothiazole-Benzamide 6-Methoxy, 2-phenoxy, N-(pyridin-2-ylmethyl) Not explicitly reported -
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Benzothiazole-Acetamide 6-Methoxy, N-(pyridin-3-ylmethyl), acetamide Antimitotic activity, 98% synthesis yield
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) Benzothiazole-Benzamide No methoxy or phenoxy groups Baseline for corrosion inhibition
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) Benzothiazole-Benzamide 4-Chloro substituent Enhanced polarity, higher melting point (202–212°C)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzothiazole-Benzamide 6-Amino substituent Corrosion inhibition (88% efficiency)

Key Observations :

  • Methoxy vs. Amino Groups: The 6-methoxy group in the target compound likely enhances lipophilicity compared to the 6-amino group in ABTB, which increases solubility and hydrogen-bonding capacity .
  • Pyridine Substitution : The pyridin-2-ylmethyl group may improve target selectivity compared to pyridin-3-ylmethyl analogs, as positional isomerism in pyridine rings often alters receptor binding .
  • Phenoxy vs.

Comparative Anticancer and Antiviral Profiles

Compound Name Biological Target Activity (IC50/EC50) Mechanism Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) VEGFR-2 IC50 = 0.28 µM Competitive ATP inhibition
N-(Thiazol-2-yl)-benzamide analogs Zinc-Activated Channel (ZAC) IC50 = 0.5–5 µM Negative allosteric modulation
Indeno[1,2-d]thiazole derivatives (e.g., 7f) SARS-CoV-2 3CL protease EC50 = 3.8 µM Protease inhibition

Key Insights :

  • VEGFR-2 Inhibition : Nitro-substituted benzothiazoles (e.g., 6d) show potent VEGFR-2 inhibition, suggesting that electron-withdrawing groups at the 6-position enhance kinase targeting. The target compound’s methoxy group (electron-donating) may reduce kinase affinity compared to nitro analogs .
  • Antiviral Activity: Methoxy-substituted indenothiazoles (e.g., 7f) demonstrate SARS-CoV-2 inhibition, implying that the target compound’s methoxy group could be leveraged for antiviral design .

Physicochemical and Spectroscopic Properties

Comparative Spectral Data

Compound Name IR Peaks (cm⁻¹) ¹H NMR Shifts (ppm) Melting Point (°C) Reference
Target Compound Not reported Not reported Not reported -
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) 3435 (N-H), 1663 (C=O) Aromatic protons: 7.2–8.1 Not reported
ABTB 3399 (N-H), 3298 (amide C=O) Aromatic protons: 6.8–7.7 190–198
1.2e (4-chloro derivative) 1680 (C=O), 750 (C-Cl) Aromatic protons: 7.5–8.3 202–212

Analysis :

  • The target compound’s IR spectrum would likely show C=O stretching near 1660–1680 cm⁻¹ (amide I band) and methoxy C-O stretching near 1230 cm⁻¹, consistent with methoxy-bearing analogs .
  • ¹H NMR shifts for the pyridin-2-ylmethyl group would differ from pyridin-3-ylmethyl analogs due to ring current effects, with protons near δ 8.0–8.5 ppm .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzamide core integrated with a methoxy-substituted benzothiazole moiety and a phenoxy group, along with a pyridinyl substituent. This structural arrangement is significant as it influences both the chemical reactivity and biological activity of the compound. The molecular formula is C27H21N3O3SC_{27}H_{21}N_{3}O_{3}S with a molecular weight of 467.5 g/mol .

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in anticancer applications. Below are some key findings related to its biological activity:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzothiazole, including those with similar structures to the compound , can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was observed in cell lines such as U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) .
    • The structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups, such as the benzothiazole moiety and an N,N,O-donor set, is crucial for anticancer activity and selectivity against cancer cell lines .
  • Mechanisms of Action :
    • The compound may modulate enzyme activity or influence signaling pathways relevant to cancer progression. For instance, it has been suggested that the activation of procaspase-3 is a potential mechanism for inducing apoptosis in cancer cells .
    • Further studies indicated that compounds similar to this compound can effectively chelate metal ions like zinc, which plays a role in inhibiting procaspase activation .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)SelectivityMechanism
8j5.2HighProcaspase-3 activation
8k6.6HighProcaspase-3 activation
PAC-14.0ModerateDirect caspase activation

The above table summarizes the anticancer activities of selected compounds related to this compound. Notably, compounds 8j and 8k exhibited potent anticancer properties with low IC50 values, indicating their effectiveness in inhibiting cancer cell growth.

Research Findings

Recent research has focused on elucidating the mechanisms through which this compound exerts its biological effects:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound can activate procaspase pathways leading to increased apoptosis rates in specific cancer cell lines .
    • Flow cytometric assays further confirmed the induction of apoptosis through caspase activation mechanisms.
  • In Vivo Evaluations :
    • Preliminary studies involving zebrafish embryos have been conducted to assess the toxicity and apoptotic effects of this compound, providing insights into its potential therapeutic index .

Q & A

Q. What are the optimized synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzothiazole-linked benzamide derivatives typically involves multi-step coupling reactions. For example, substituted 2-aminobenzothiazoles can be coupled with phenoxy-modified anthranilic acid intermediates under mild catalytic conditions (e.g., using CBr₄ as a catalyst for benzimidazole derivatives, as demonstrated in similar compounds ). Purification via column chromatography and recrystallization (e.g., using chloroform/hexane mixtures) is critical to achieving >90% purity. Yield optimization may require adjusting stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of benzothiazole to acylating agent) and controlled reaction temperatures (0–5°C for exothermic steps) .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Comprehensive spectroscopic techniques are employed:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm for benzothiazole and pyridine moieties) and methoxy groups (δ 3.8–4.0 ppm). Disappearance of primary amine protons (δ 5–6 ppm) confirms successful coupling .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and C-S bonds (~680–750 cm⁻¹) confirm functional group integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 464.2) and fragmentation patterns .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • In vitro anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in macrophage cells (e.g., RAW 264.7) at concentrations of 1–100 μM, with IC₅₀ calculations .
  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. What computational strategies can predict the biological targets and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with enzymes like DprE1 (tuberculosis target) or cyclooxygenase. Prioritize residues with hydrogen bonds (e.g., pyridine nitrogen with Asp³⁸⁷ in COX-2) .
  • Pharmacophore Modeling : Develop ligand-based models using Phase (Schrödinger) to identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energies (MM/PBSA) .

Q. How can researchers address solubility limitations in pharmacological studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility in aqueous buffers without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (∼150 nm diameter) via emulsion-diffusion, achieving >80% encapsulation efficiency and sustained release over 72 hours .

Q. How should contradictory data in biological activity be resolved?

  • Methodological Answer :
  • Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., identical cell lines, passage numbers, and serum batches) .
  • Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed amide bonds) that may explain reduced activity in certain conditions .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy groups) to isolate structure-activity relationships (SAR) .

Critical Analysis of Evidence

  • Contradictions : reports strong anti-inflammatory activity (IC₅₀ ~12 μM), while similar derivatives in show preferential enzyme inhibition over cellular efficacy. This discrepancy may arise from assay specificity (e.g., isolated enzymes vs. whole-cell systems).
  • Gaps : No direct evidence exists for the compound’s pharmacokinetics (e.g., bioavailability, CYP450 interactions). Future work should include ADMET profiling .

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